2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid is a synthetic compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of an amino group (NH2) and a carboxyl group (COOH) bound to the same carbon atom, with additional functional groups that provide unique chemical properties. This compound finds application in various fields, such as chemistry, biology, medicine, and industry, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Protection of Amino Group:
Starting Material: 2-Amino-5,5,5-trifluoropentanoic acid.
Reagents: Tert-butoxycarbonyl chloride (BOC-Cl), an organic base like triethylamine.
Conditions: Reaction at room temperature under an inert atmosphere.
Process: The amino group of 2-amino-5,5,5-trifluoropentanoic acid is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base, forming the tert-butoxycarbonyl-protected derivative.
Step 2: Coupling Reaction:
Reagents: A coupling agent such as dicyclohexylcarbodiimide (DCC) and a nucleophile if necessary.
Conditions: Typically carried out in an organic solvent such as dichloromethane.
Process: The protected amino acid undergoes a coupling reaction to introduce the required functional groups, forming 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above with optimization for cost, yield, and purity. Continuous flow chemistry and automated synthesis are often employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce or alter functional groups.
Reduction: Reduction reactions can be used to modify the carboxyl or amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the trifluoromethyl group or other functional sites.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the carboxyl or amino groups.
Substitution Products: Compounds with substituted functional groups at the amino or trifluoromethyl sites.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid has extensive applications in various scientific fields:
Chemistry:
Used as a building block for the synthesis of complex molecules.
Employed in studies of stereochemistry and reaction mechanisms due to its unique structure.
Biology:
Serves as a precursor for the synthesis of biologically active peptides and proteins.
Utilized in the study of enzyme-substrate interactions and protein folding.
Medicine:
Investigated for potential therapeutic properties, including enzyme inhibition and receptor binding.
Used in drug design and discovery processes.
Industry:
Applied in the development of specialty chemicals and materials.
Used in the synthesis of fluorinated compounds with unique physical and chemical properties.
Mechanism of Action
The mechanism by which 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid exerts its effects involves several molecular targets and pathways:
Molecular Targets:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, influencing biochemical pathways.
Receptors: It can bind to specific receptors, modulating signal transduction and cellular responses.
Pathways Involved:
Metabolic Pathways: It can be metabolized to produce active intermediates that participate in biochemical reactions.
Signal Transduction Pathways: By interacting with receptors or enzymes, it can modulate signaling cascades that affect cellular functions.
Comparison with Similar Compounds
2-Amino-5,5,5-trifluoropentanoic acid.
N-BOC protected amino acids.
Other fluorinated amino acids and derivatives.
That's a comprehensive dive into 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid. Anything else you'd like to explore?
Properties
IUPAC Name |
5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXRZBPEGLIKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454913-78-0 | |
Record name | 2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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